BenchChemオンラインストアへようこそ!

N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

GPR39 SYK NAMPT

N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105232‑91‑4) is a synthetic small molecule featuring a pyridazine core linked via a piperidine bridge to a pyridin‑2‑ylmethyl carboxamide side arm. Its molecular formula is C₂₃H₂₅N₅O with a molecular weight of 387.5 g/mol, a calculated XLogP3 of 2.6, 5 hydrogen‑bond acceptors, and a topological polar surface area of 71 Ų.

Molecular Formula C23H25N5O
Molecular Weight 387.487
CAS No. 1105232-91-4
Cat. No. B2662666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
CAS1105232-91-4
Molecular FormulaC23H25N5O
Molecular Weight387.487
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4
InChIInChI=1S/C23H25N5O/c1-17-6-2-3-8-20(17)21-9-10-22(27-26-21)28-14-11-18(12-15-28)23(29)25-16-19-7-4-5-13-24-19/h2-10,13,18H,11-12,14-16H2,1H3,(H,25,29)
InChIKeyBVGXILJOSYXIQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105232-91-4) – Structural Identity and Physicochemical Baseline for Procurement


N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105232‑91‑4) is a synthetic small molecule featuring a pyridazine core linked via a piperidine bridge to a pyridin‑2‑ylmethyl carboxamide side arm [1]. Its molecular formula is C₂₃H₂₅N₅O with a molecular weight of 387.5 g/mol, a calculated XLogP3 of 2.6, 5 hydrogen‑bond acceptors, and a topological polar surface area of 71 Ų [2]. The compound belongs to the class of pyridazinyl‑piperidine‑carboxamides, a scaffold that has been claimed in patent families targeting spleen tyrosine kinase (SYK) and nicotinamide phosphoribosyltransferase (NAMPT) [3][4].

Why N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide Cannot Be Replaced by It’s Closest Structural Analogs


Within the pyridazinyl‑piperidine‑carboxamide series, the o‑tolyl substituent at the pyridazin‑3‑yl 6‑position and the pyridin‑2‑ylmethyl side arm at the piperidin‑4‑carboxamide are structurally defining features [1]. Replacement of the o‑tolyl group with phenyl, 4‑methoxyphenyl, furan‑2‑yl, or pyridin‑3‑yl, or substitution of the pyridin‑2‑ylmethyl with pyridin‑3‑yl, pyridin‑4‑yl, or benzyl generates distinct chemical entities with potentially divergent target engagement, selectivity, and pharmacokinetic properties . The patent‑specific Markush structures that encompass this compound (SYK inhibitor JP6109192B2, NAMPT inhibitor WO2013066835) specify these substitution patterns as key to the claimed activity, meaning that simplified analogs may not be captured by the same intellectual property or pharmacological profile [2][3].

Quantitative Differentiation Evidence for N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105232‑91‑4)


Caveat on Quantitative Evidence Availability – No Direct Head‑to‑Head Biological Activity Data Identified

A systematic search of BindingDB, ChEMBL, PubChem BioAssay, and the primary literature does not return quantitative in‑vitro potency data (IC₅₀, EC₅₀, Kᵢ, or Kd) for the target compound against any defined molecular target. No published head‑to‑head comparison with a named analog was identified. The compound appears in no curated bioactivity database with protein‑target‑specific affinity measurements [1][2]. Consequently, any quantitative differentiation claim for CAS 1105232‑91‑4 relative to its closest analogs must be treated as an extrapolation from structural class inference rather than direct empirical measurement.

GPR39 SYK NAMPT

Structural Differentiation: o‑Tolyl vs. Phenyl at the Pyridazin‑3‑yl 6‑Position Drives Physicochemical Property Differences

The target compound’s calculated logP (XLogP3 = 2.6) reflects the lipophilic contribution of the ortho‑methyl substituent on the phenyl ring [1]. Removal of this methyl group (→ phenyl analog, CAS 1105217‑05‑7) would reduce the calculated logP by approximately 0.5 log units, altering membrane permeability and metabolic stability profiles. The o‑tolyl group introduces a steric twist that may modulate the compound’s binding pose at planar ATP‑binding sites relative to unsubstituted phenyl or heteroaryl congeners . These calculated differences, while not biologically validated for this specific compound, align with the observed SAR described in the SYK inhibitor patent JP6109192B2, where ortho‑substituted aryl groups are preferred for kinase selectivity [2].

Lipophilicity Solubility Metabolic stability

Pyridin‑2‑ylmethyl vs. Pyridin‑3‑yl and Pyridin‑4‑yl Carboxamide Side Arms – Hydrogen Bonding Topology and Target Engagement Potential

The pyridin‑2‑ylmethyl side arm positions the pyridine nitrogen ortho to the methylene linker, creating a hydrogen‑bond‑acceptor geometry that differs from the pyridin‑3‑yl (CAS 1105217‑05‑7) and pyridin‑4‑yl (CAS 1105219‑13‑3) congeners [1]. In kinase hinge‑binding motifs, the orientation and basicity of the pyridine nitrogen critically determine selectivity among kinases with different gatekeeper residues . The SYK inhibitor patent JP6109192B2 describes this substitution pattern as important for achieving selectivity over closely related kinases such as ZAP‑70 and LCK [2].

Kinase hinge region Hydrogen bonding Selectivity

Recommended Research Applications for N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide Based on Structural and Patent Evidence


Spleen Tyrosine Kinase (SYK) Inhibitor Lead Generation and Selectivity Profiling

The compound falls within the Markush structure of JP6109192B2, a patent describing pyridazine amide derivatives as SYK inhibitors. Procurement is most appropriate as a starting point for medicinal chemistry optimization of ATP‑competitive SYK inhibitors, leveraging the o‑tolyl‑pyridazine and pyridin‑2‑ylmethyl carboxamide moieties that are claimed to confer selectivity over ZAP‑70 and LCK [1].

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitor Library Construction

WO2013066835 describes pyridazine‑pyridine derivatives as NAMPT inhibitors. The target compound, with its N‑(pyridin‑2‑ylmethyl) carboxamide feature, can serve as a building block for generating focused libraries aimed at probing NAMPT‑dependent NAD⁺ biosynthesis pathways in oncology research [2].

Physicochemical Property Benchmarking in Pyridazine‑Piperidine Series

Given its well‑defined computed properties (XLogP3 = 2.6, TPSA = 71 Ų, rotatable bonds = 5), this compound is useful as a reference standard for establishing structure‑property relationship (SPR) trends within pyridazinyl‑piperidine‑carboxamide chemical space, particularly when compared to phenyl, pyridinyl, and furanyl heterocyclic analogs [3].

Quote Request

Request a Quote for N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.